molecular formula C10H21N3O2 B15291571 (Z)-N'-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide

Cat. No.: B15291571
M. Wt: 215.29 g/mol
InChI Key: GSNYMXCJFLUGCJ-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with methoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetimidamide moiety can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the acetimidamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide stands out due to its specific combination of functional groups and structural features. The presence of the hydroxy group and the acetimidamide moiety provides unique reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

N'-hydroxy-2-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-10(2)7-13(5-9(11)12-14)4-8(10)6-15-3/h8,14H,4-7H2,1-3H3,(H2,11,12)

InChI Key

GSNYMXCJFLUGCJ-UHFFFAOYSA-N

Isomeric SMILES

CC1(CN(CC1COC)C/C(=N/O)/N)C

Canonical SMILES

CC1(CN(CC1COC)CC(=NO)N)C

Origin of Product

United States

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